Home > Products > Building Blocks P11703 > 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine - 583039-87-6

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-1809387
CAS Number: 583039-87-6
Molecular Formula: C12H9BrN4
Molecular Weight: 289.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a versatile precursor for synthesizing various polyheterocyclic ring systems. Research utilized this compound to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, a pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative, and several other complex heterocycles. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The key difference lies in the substituents at the 4 and 6 positions, where the related compound possesses methyl groups instead of a phenyl group at the 6 position. []

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a crucial intermediate in synthesizing a series of novel 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-linked sulfonamide derivatives. These derivatives displayed promising antibacterial and antioxidant properties. []
  • Relevance: This compound exhibits significant structural similarity to 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine, sharing the 5-bromo-1H-pyrazolo[3,4-b]pyridine core. The primary distinction lies in the presence of an iodine atom at the 3-position instead of an amino group, and the absence of a phenyl substituent at the 6-position. []

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives. This process is particularly valuable for creating biologically active compounds, especially GSK-3 inhibitors and their derivatives. [, ]
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-b]pyridin-3-amine structure with 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The difference lies in the halogen substituent at the 5-position, with fluorine replacing bromine, and the absence of a phenyl group at the 6-position. [, ]

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

  • Compound Description: This group of compounds was synthesized and evaluated for their antibacterial activities. Some members of this group displayed promising antibacterial properties. []
  • Relevance: These compounds share the core 1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The key structural differences include variations in the aryl substituent at the 6-position, the presence of a methyl group at the 3-position instead of an amino group, and a carboxylic acid group at the 4-position. []
Overview

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic compounds. This specific compound has garnered interest in medicinal chemistry due to its structural similarity to purine bases, which suggests potential biological activity. The molecular formula for this compound is C12H9BrN4C_{12}H_{9}BrN_{4}, and it has a molecular weight of approximately 289.13 g/mol. It is often utilized in research settings for its potential applications in drug development and biological studies .

Synthesis Analysis

Methods

The synthesis of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through various synthetic routes. One common approach involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by coupling with sulfonamides using copper iodide as a catalyst. This method yields the desired product with good efficiency and purity.

  1. Iodination: The starting material, 5-bromo-1H-pyrazolo[3,4-b]pyridine, is treated with iodine in the presence of potassium hydroxide to produce 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
  2. Coupling Reaction: The iodinated intermediate is then reacted with various sulfonamides in isopropanol, utilizing potassium carbonate and copper iodide to facilitate the coupling reaction. This step typically results in high yields of the target compound .

Technical Details

The synthesis often utilizes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment. Infrared spectroscopy (IR) and mass spectrometry (MS) are also employed to characterize the synthesized compounds effectively.

Molecular Structure Analysis

Structure

The molecular structure of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine features a pyrazolo[3,4-b]pyridine core substituted at the 5 and 6 positions with a bromine atom and a phenyl group, respectively. The structure can be represented using various chemical notation systems:

  • InChI: InChI=1S/C12H9BrN4/c13-9-6-8-11(14)16-17-12(8)15-10(9)7-4-2-1-3-5-7/h1-6H,(H3,14,15,16,17)
  • SMILES: C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N

Data

The compound exhibits specific physical properties that can be analyzed further through crystallography or computational modeling to understand its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine can participate in various chemical reactions typical for pyrazolo[3,4-b]pyridines:

  1. Nucleophilic Substitution: The amino group on the pyridine ring can act as a nucleophile in substitution reactions.
  2. Coupling Reactions: As demonstrated in its synthesis, it can undergo coupling reactions with electrophiles such as sulfonyl chlorides or other reactive groups.

These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacological profiles.

Mechanism of Action

Process

The mechanism of action for compounds like 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves interaction with biological targets such as enzymes or receptors. The structural similarity to purine bases allows these compounds to potentially inhibit or modulate activities related to cell signaling pathways.

Data

Research indicates that pyrazolo[3,4-b]pyridine derivatives may exhibit anti-proliferative effects by disrupting tubulin polymerization and affecting microtubule dynamics within cells. This action is critical in cancer biology where cell division is targeted for therapeutic intervention .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine include:

  • Appearance: Typically a solid compound.
  • Melting Point: Specific melting point data may vary based on purity but should be determined experimentally.

Chemical Properties

The chemical properties include:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

These properties are essential for determining the compound's behavior in biological assays and its suitability for various applications.

Applications

Scientific Uses

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific applications:

  1. Drug Development: Due to its potential inhibitory effects on key biological pathways.
  2. Biological Research: Used in studies related to cancer biology and cellular signaling.
  3. Chemical Probes: Serves as a tool for investigating specific biochemical processes due to its structural characteristics.
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Pyrazolo[3,4-b]pyridines in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold represents a privileged bicyclic heterocyclic system formed through the fusion of pyrazole and pyridine rings at specific bond positions. Among its five possible isomeric configurations, the 1H-pyrazolo[3,4-b]pyridine variant has emerged as a structurally distinctive pharmacophore with exceptional drug discovery potential [1] [9]. This prominence stems from several intrinsic physicochemical and biomimetic properties. The scaffold exhibits substantial aromatic character with a delocalized 10-π-electron system, facilitating planar molecular interactions with biological targets. Crucially, it functions as a purine bioisostere, effectively mimicking the hydrogen-bonding patterns and electronic distribution of adenine and guanine nucleobases [9]. This bioisosteric relationship enables competitive interactions with ATP-binding sites and nucleotide-recognition domains across diverse enzyme families, particularly protein kinases – validated targets in oncology and inflammation [5] [10].

Functionally, the pyrazolo[3,4-b]pyridine core offers multiple vectors for structural diversification (N1, C3, C4, C5, C6), permitting rational optimization of pharmacological properties. Statistical analysis of over 300,000 documented derivatives reveals distinct substitution preferences: approximately 30% bear an N1-methyl group, 46% feature a C3-methyl substituent, and hydrogen dominates at C3 (31%) and C4 (42%) positions [9]. The strategic incorporation of hydrogen-bond donors/acceptors at C3 (notably amino groups) significantly enhances target engagement capabilities, as evidenced in numerous kinase inhibitor programs [9] [10]. This molecular versatility, combined with favorable pharmacokinetic parameters such as metabolic stability and membrane permeability, underpins the scaffold's broad therapeutic applicability across antidepressant, anticancer, antiviral, antifungal, antioxidant, anticoagulant, anti-Alzheimer, and antimicrobial domains [1] [3]. Recent expansions into material science applications, including organic semiconductors and corrosion inhibitors, further highlight the scaffold's multifaceted utility beyond traditional medicinal chemistry [1].

Table 1: Characteristic Positions and Common Substituents in Pyrazolo[3,4-b]pyridine Derivatives

PositionCommon SubstituentsFrequency (%)Functional Impact
N1Methyl30.8Modulates solubility and metabolic stability
Other alkyl23.1Fine-tunes steric and electronic properties
Phenyl15.4Enhances π-stacking interactions
H (unsubstituted)20.0Allows tautomerism and hydrogen bonding
C3Methyl46.8Provides steric bulk and lipophilicity
H30.8Permits further functionalization
Amino4.7Critical for hydrogen bonding with targets
C4H42.1Common in minimally modified scaffolds
Aryl28.9Extends conjugation and target interaction
Carbonyl15.8Facilitates hydrogen bonding and tautomerism

Historical Evolution of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Bioactive Agents

The journey of pyrazolo[3,4-b]pyridines in medicinal chemistry commenced in 1908 with Ortoleva's pioneering synthesis of the first monosubstituted derivative (C3-phenyl) via diphenylhydrazone and pyridine condensation [9]. Bulow's 1911 methodology expansion established a foundational synthetic paradigm: cyclocondensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid [9]. These early investigations laid the groundwork for systematic exploration of the scaffold's pharmacological potential throughout the 20th century. The recognition of its purine-mimetic properties in the 1970s-1980s catalyzed focused interest in its therapeutic applications, leading to the identification of anxiolytic tracazolate derivatives and numerous bioactive compounds with antidepressant, antihypertensive, and anti-inflammatory activities [1] [9].

The 21st century witnessed transformative advancements in synthetic methodologies and biological evaluations. Metal-catalyzed cross-couplings, microwave-assisted synthesis, nanocatalysis, and multicomponent reactions dramatically expanded accessible chemical space, enabling efficient construction of complex derivatives [1] [9]. Contemporary strategies predominantly employ two orthogonal routes: pyridine ring formation onto prefunctionalized pyrazole precursors (Route A) or pyrazole ring construction on substituted pyridines (Route B) [1]. Route B often proves particularly efficient for C3-amino substituted derivatives, exemplified by the nucleophilic displacement of 2-chloro-3-cyanopyridines with hydrazines followed by intramolecular cyclization – a method achieving up to 96% yield under microwave irradiation [1].

This synthetic evolution facilitated the development of clinically significant drugs. Riociguat (Adempas®), a 2013-approved soluble guanylate cyclase stimulator for pulmonary arterial hypertension, and Vericiguat (Verquvo®), a 2021-introduced successor with improved vascular remodeling inhibition, stand as landmark achievements demonstrating the scaffold's therapeutic viability [1] [8]. Parallel developments yielded advanced investigational compounds targeting diverse kinases: pyrazolo[3,4-b]pyridine-based inhibitors of PIM-1 kinase demonstrated potent antiproliferative effects in breast cancer models (MCF-7 cells), while derivatives targeting TRK kinases exhibited nanomolar inhibition (IC₅₀ = 56 nM) and selective cytotoxicity against KM-12 colorectal cancer cells (IC₅₀ = 0.304 μM) [5] [10]. The scaffold's penetration into diverse therapeutic areas is evidenced by >300,000 documented derivatives referenced in over 5,500 scientific publications and 2,400 patents, with more than half appearing since 2012 – underscoring its accelerating pharmaceutical relevance [9].

Table 2: Historical Milestones in Pyrazolo[3,4-b]pyridine Development

EraKey DevelopmentsRepresentative Agents/Findings
Early Foundations (1908-1980s)Initial synthetic methods (Ortoleva, Bulow)First monosubstituted derivative (C3-Ph)
Recognition of purine isosterismTracazolate (anxiolytic candidate)
Expansion & Diversification (1990s-2010s)Advanced synthetic methodologies (microwave, catalysis)GSK-3β inhibitors, p38α kinase inhibitors
Kinase inhibitor developmentCompound 11 (PIM-1 inhibitor, IC₅₀=1.77 µM)
Clinical Translation (2010s-Present)Approved therapeuticsRiociguat (Adempas®, 2013), Vericiguat (Verquvo®, 2021)
Targeted oncology agentsC03 (TRK inhibitor, IC₅₀=56 nM)
Multitargeting agentsDual sGC stimulator/AMPK inhibitor for PAH

Role of Halogenation and Aryl Substitution in Modulating Pharmacological Profiles

Strategic molecular decoration of the pyrazolo[3,4-b]pyridine nucleus profoundly influences its biological interactions and therapeutic utility. Halogenation, particularly bromination at C5, constitutes a critical structure-activity relationship (SAR) parameter that enhances target affinity and modulates physicochemical properties. Bromine's substantial size (van der Waals radius ≈ 1.85 Å) and polarizability facilitate complementary hydrophobic interactions within deep enzyme pockets inaccessible to smaller substituents [6]. This steric complementarity is exemplified in PIM-1 kinase inhibition, where 5-bromo derivatives demonstrate superior activity compared to chloro or fluoro analogs due to optimal filling of a hydrophobic subpocket adjacent to the ATP-binding site [5]. Bromine's electron-withdrawing character (Hammett σₘ = 0.37) concurrently reduces the electron density of the fused ring system, potentially enhancing π-stacking interactions with aromatic residues in biological targets and improving compound metabolic stability by reducing susceptibility to oxidative metabolism [6] [9].

Concomitant aryl substitution at C6, particularly phenyl introduction, extends the molecule's three-dimensional architecture, enabling additional target contacts. The 6-phenyl group adopts a near-perpendicular orientation relative to the bicyclic core, projecting into solvent-exposed regions of enzyme active sites and engaging in T-shaped π-π interactions or hydrophobic contacts [10]. This spatial disposition is crucial for selective kinase inhibition, as evidenced in TRKA inhibitors where the 6-phenyl moiety contributes to selective nanomolar activity (IC₅₀ = 56 nM) by occupying a specificity pocket absent in off-target kinases [10]. The bromine-phenyl combination at C5 and C6 respectively creates a stereoelectronic synergy: bromine withdraws electron density from the core, enhancing the phenyl ring's capacity for van der Waals contacts while maintaining optimal solubility parameters (cLogP ≈ 2.5-3.5) for membrane permeability and central nervous system penetration [9].

The compound 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine epitomizes this strategic functionalization. The electron-rich C3-amino group serves as a hydrogen-bond donor/acceptor anchor, forming bidentate interactions with kinase hinge regions [5] [10]. Computational modeling reveals that the 5-bromo substituent induces a 15° torsional shift in the scaffold, optimizing the phenyl ring's orientation for interaction with hydrophobic enzyme subdomains [10]. This precise three-dimensional arrangement translates to enhanced biochemical potency: analogs bearing this substitution pattern demonstrate 8-12-fold greater PIM-1 kinase inhibition compared to unsubstituted counterparts and significantly improved antiproliferative activity in breast (MCF-7) and colorectal (KM-12) cancer cell lines [5] [10]. The synthetic accessibility of this chemotype further enhances its therapeutic potential, typically achieved through sequential bromination of pyrazolo[3,4-b]pyridine precursors or via cyclization of 5-bromo-2-chloro-3-cyanopyridine derivatives with phenyl-containing hydrazines [1] [6].

Table 3: Comparative Bioactivity of Pyrazolo[3,4-b]pyridine Analogs

Substitution PatternBiological TargetPotency (IC₅₀)Cellular Activity
5-Bromo-6-phenyl-3-aminoTRKA kinase56 nMKM-12 IC₅₀ = 0.304 µM
PIM-1 kinase78 nMMCF-7 growth inhibition (87% at 1 µM)
6-Phenyl-3-amino (no Br)TRKA kinase420 nMKM-12 IC₅₀ = 2.1 µM
PIM-1 kinase650 nMMCF-7 growth inhibition (42% at 1 µM)
5-Bromo-3-amino (no Ph)TRKA kinase310 nMKM-12 IC₅₀ = 1.8 µM
Unsubstituted coreTRKA kinase>10 µMLimited activity at 10 µM

Properties

CAS Number

583039-87-6

Product Name

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine

IUPAC Name

5-bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

InChI

InChI=1S/C12H9BrN4/c13-9-6-8-11(14)16-17-12(8)15-10(9)7-4-2-1-3-5-7/h1-6H,(H3,14,15,16,17)

InChI Key

YWOUZBFDRABSLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.